molecular formula C13H17ClN2 B1139104 ST1936 CAS No. 1210-81-7

ST1936

Cat. No.: B1139104
CAS No.: 1210-81-7
M. Wt: 236.74 g/mol
InChI Key: KSYMELKKLOFABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has garnered significant interest due to its high affinity for the 5-HT6 receptor, with a Ki value of 13 nM . It is primarily used in scientific research to investigate the functions of the 5-HT6 receptor and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ST1936 involves the reaction of 5-chloro-2-methylindole with N,N-dimethylethanolamine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: ST1936 primarily undergoes reactions typical of indole derivatives, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various N-substituted indole derivatives .

Scientific Research Applications

ST1936 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the binding and activation of the 5-HT6 receptor.

    Biology: Investigates the role of the 5-HT6 receptor in neural

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYMELKKLOFABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045649
Record name 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-81-7
Record name 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST-1936
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ST-1936
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5ZNV2CHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST1936
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ST1936
Reactant of Route 3
Reactant of Route 3
ST1936
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ST1936
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ST1936
Reactant of Route 6
Reactant of Route 6
ST1936
Customer
Q & A

Q1: How does ST1936 interact with its target and what are the downstream effects?

A: this compound acts as a selective agonist of the serotonin-6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype. While the exact downstream mechanisms are still being investigated, studies have shown that this compound binding to 5-HT6 receptors can lead to:

  • Increased cAMP production []
  • Increased intracellular calcium levels []
  • Activation of ERK1/2 and Fyn kinases []
  • Activation of RhoA-dependent pathways, leading to morphological changes in cells, particularly increased dendritic protrusion density and size in hippocampal neurons. []

Q2: What is known about the structural characterization of this compound?

A: While the provided abstracts don't delve into specific spectroscopic data for this compound, its chemical name is 2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. [] Determining the molecular formula and weight from this name would require a chemical structure drawing and calculation. For detailed spectroscopic information, referring to chemical databases or the primary literature on this compound synthesis would be necessary.

Q3: What are the effects of this compound on the activity of dopaminergic neurons?

A3: Studies show that this compound has varying effects on dopaminergic neurons depending on the brain region:

  • Substantia nigra pars compacta (SNc): Systemic administration of this compound did not affect the basal firing activity of dopaminergic neurons in this region. []
  • Ventral tegmental area (VTA): Systemic this compound administration caused both dose-dependent increases and decreases in basal activity of VTA dopaminergic neurons. [] Interestingly, local application of this compound directly into the VTA consistently excited these neurons. [] This suggests a complex interplay of local and systemic effects mediated by 5-HT6 receptors.

Q4: How does this compound compare to other 5-HT6 agonists in terms of its effects on VTA dopaminergic neurons?

A: Interestingly, this compound showed different effects compared to another 5-HT6 agonist, WAY-181187. While this compound caused both excitation and inhibition of VTA dopaminergic neurons following systemic administration, WAY-181187 consistently inhibited these neurons. [] This difference highlights the complexity of 5-HT6 receptor signaling and suggests that different agonists may engage distinct downstream pathways or have different affinities for receptor sub-states.

Q5: What is the significance of the selective action of this compound on 5-HT6 receptors?

A: The 5-HT6 receptor is primarily found in the brain and is involved in various cognitive functions. [, ] Therefore, the selective action of this compound on 5-HT6 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes and for potentially developing treatments for cognitive disorders.

Q6: What are the potential therapeutic applications of this compound?

A6: Given its interaction with the 5-HT6 receptor, this compound has been explored preclinically for its potential in:

  • Cognitive Enhancement: 5-HT6 receptors are implicated in learning and memory. [] this compound's effects on these receptors might prove beneficial in conditions like Alzheimer's disease. []
  • Depression and Anhedonia: Research has explored the effects of this compound in animal models of depression. []

Q7: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A7: While promising, several factors warrant further investigation:

  • Complex Pharmacology of 5-HT6 Receptors: The opposing effects of this compound on VTA dopaminergic neurons highlight the intricate nature of these receptors and the need for further research to fully understand their signaling pathways and functional consequences. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.